6-Methoxy-1H-indole-3-carbonyl chloride
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Overview
Description
6-Methoxy-1H-indole-3-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methoxy group at the 6th position and a carbonyl chloride group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indole-3-carbonyl chloride typically involves the introduction of the methoxy group and the carbonyl chloride group onto the indole ring. One common method involves the reaction of 6-methoxyindole with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives.
Common Reagents and Conditions
Oxalyl Chloride:
Pyridine: Acts as a base to neutralize the hydrochloric acid formed during the reaction.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
6-Methoxy-1H-indole-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.
Industrial Applications: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The methoxy and carbonyl chloride groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
6-Methoxy-1H-indole-3-acetyl chloride: Similar structure but with an acetyl chloride group instead of a carbonyl chloride group.
Uniqueness
6-Methoxy-1H-indole-3-carbonyl chloride is unique due to the presence of both the methoxy group and the reactive carbonyl chloride group, which allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
6-methoxy-1H-indole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(10(11)13)5-12-9(7)4-6/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJHGCVFANKAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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